2-アミノ-1,3-ベンゾチアゾール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

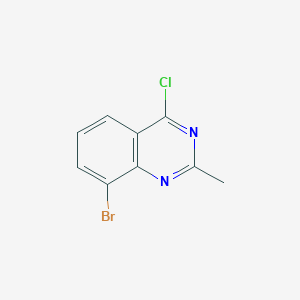

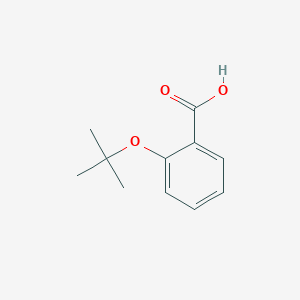

2-Amino-1,3-benzothiazole-5-carboxylic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, leading to the formation of 1,4-benzothiazines. This process includes decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, resulting in moderate to excellent yields . Another method includes the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium, which forms benzothiazole-2-carboxylates through a 5-endo-trig process . Additionally, a metal-free catalytic method allows for the synthesis of benzothiazole derivatives from carboxylic acids using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using crystallographic data. For instance, the structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate has been reported, with the analysis showing two crystallographically independent conformations that differ by the rotational positions of their methoxymethyl substituents. Intermolecular contacts in these structures are predominantly governed by hydrogen bonding involving the amine hydrogen atoms .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization of carboxamide systems, leading to arylation and oxygenation of sp2/sp3 β-C-H bonds . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature can lead to the formation of various thiazolopyridine carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole core can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of an acyl group on the amino function of 2-(4-aminophenyl)benzothiazoles has been shown to influence their antitumor activities, suggesting that metabolism plays a crucial role in their mode of action . The solid-phase synthesis of benzothiazolyl amino acids and peptides has also been developed, highlighting the compatibility of these heterocycles with peptide chemistry and their potential for creating biologically active compounds .

科学的研究の応用

材料科学と配位化学

- 配位錯体における配位子: 2-アミノベンゾ[d]チアゾール-5-カルボン酸は、配位集合体の合成において二官能性配位子として機能します。 例えば、亜鉛や銅などの金属を含む配位ポリマーの水熱合成に使用されています .

有機合成と複素環化学

- 芳香族カルボン酸との反応: 研究者は、2-アミノベンゾ[d]チアゾール-5-カルボン酸を使用して、2-置換ベンゾチアゾールを合成する効率的な方法を開発しました。 これらの反応は、創薬や化学合成に役立ちます .

Safety and Hazards

Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

Relevant papers on 2-Amino-1,3-benzothiazole-5-carboxylic Acid can be found at the following links .

作用機序

Target of Action

The primary targets of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are various enzymes and receptors. The compound has been found to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

2-Amino-1,3-benzothiazole-5-carboxylic Acid interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of these enzymes by 2-Amino-1,3-benzothiazole-5-carboxylic Acid affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other enzymes disrupts the synthesis of various metabolites and signaling molecules .

Result of Action

The molecular and cellular effects of the action of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are primarily due to the inhibition of the target enzymes. This leads to disruptions in the normal cellular processes controlled by these enzymes, potentially resulting in the death of the cells or the inhibition of their growth .

特性

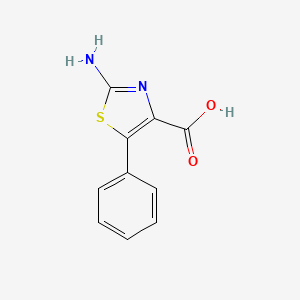

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPJTVLMPMYKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594246 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-95-1 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)